molecular formula C15H15NO B1605930 N-benzyl-4-methylbenzamide CAS No. 5436-83-9

N-benzyl-4-methylbenzamide

Cat. No.: B1605930
CAS No.: 5436-83-9
M. Wt: 225.28 g/mol
InChI Key: QIULRTIURUDCGH-UHFFFAOYSA-N
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Description

N-Benzyl-4-methylbenzamide is a chemical compound with the molecular formula C15H15NO . It has an average mass of 225.286 Da and a monoisotopic mass of 225.115356 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide moiety that is N-linked to a benzyl group . The linear formula of this compound is C15H15NO .

Scientific Research Applications

Metabolic Conversion and Stability

  • N-Benzyl-4-methylbenzamide, like other N-methylbenzamides, undergoes metabolic conversion. N-(Hydroxymethyl)-benzamide, a major metabolite of N-methylbenzamide, has been characterized in vitro and identified as a urinary metabolite. This process is not significantly altered by substitution in the phenyl ring's 4-position, as observed in derivatives like 4-chloro-N-methylbenzamide and 4-t-butyl-N-methylbenzamide (Ross et al., 1983).

Pharmacological Potential in Cancer Treatment

  • A specific compound, (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), has been identified as a potent kinesin spindle protein (KSP) inhibitor. It demonstrates significant biochemical potency and exhibits promising properties for clinical development in cancer treatment. This compound induces cellular death by arresting cells in mitosis, creating a monopolar spindle phenotype characteristic of KSP inhibition (Theoclitou et al., 2011).

Crystal Structure Analysis

  • The crystal structure of N,N′-p-phenylenebis(4-methylbenzamide), a compound closely related to this compound, has been analyzed. This structure shows an almost linear arrangement of the three benzene units, with the outer benzene rings twisted relative to the plane of the central ring. Such structural insights are crucial for understanding the chemical properties and potential applications of similar compounds (Nagel et al., 1997).

Novel Sigma-2 Receptor Probes

  • Benzamide derivatives like N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide have been developed as novel sigma-2 receptor probes. Such compounds show high affinity for sigma2 receptors, indicating their potential use in the study of these receptors in vitro. These findings contribute to the understanding of sigma2 receptor pharmacology and could aid in the development of new therapeutic agents (Xu et al., 2005).

Safety and Hazards

N-Benzyl-4-methylbenzamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Properties

IUPAC Name

N-benzyl-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-12-7-9-14(10-8-12)15(17)16-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIULRTIURUDCGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90969455
Record name N-Benzyl-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90969455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5436-83-9
Record name NSC21778
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21778
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90969455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZYL-4-METHYLBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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